1-(3-Methylpyridin-4-YL)-1,4-diazepane

Description

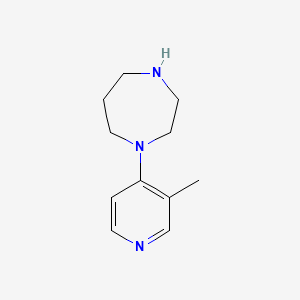

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylpyridin-4-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-9-13-5-3-11(10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGINBDYFBDUALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649722 | |

| Record name | 1-(3-Methylpyridin-4-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-81-2 | |

| Record name | 1-(3-Methylpyridin-4-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Foreword: Unveiling a Heterocycle of Interest

In the landscape of modern medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds to create novel molecular architectures is a cornerstone of innovation. The compound 1-(3-Methylpyridin-4-YL)-1,4-diazepane, a unique amalgamation of a substituted pyridine ring and a seven-membered diazepane heterocycle, represents a compelling target for researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical properties, from its rational synthesis to its predicted reactivity and spectroscopic signature. By delving into the causality behind experimental choices and grounding our understanding in established chemical principles, we aim to equip scientists with the foundational knowledge required to explore the potential of this intriguing molecule.

Molecular Architecture and Physicochemical Profile

This compound possesses the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol .[1] Its structure features a 3-methylpyridine moiety attached at the 4-position to a 1,4-diazepane ring. This arrangement imparts a unique set of physicochemical properties that are critical for its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃ | PubChem[1] |

| Molecular Weight | 191.27 g/mol | PubChem[1] |

| IUPAC Name | 1-(3-methyl-4-pyridinyl)-1,4-diazepane | PubChem[1] |

| CAS Number | 915919-81-2 | PubChem[1] |

| XLogP3 | 1.1 | ChemChart[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Boiling Point (Predicted) | 311.97 °C | ChemChart[2] |

| Water Solubility (Predicted) | 1467.52 mg/L | ChemChart |

The predicted lipophilicity (XLogP3 of 1.1) suggests a moderate balance between hydrophilicity and hydrophobicity, a key parameter influencing pharmacokinetic properties such as absorption and distribution. The presence of both hydrogen bond donors (the secondary amine of the diazepane ring) and acceptors (the pyridine nitrogen and both diazepane nitrogens) indicates the potential for significant interactions with biological macromolecules.

Synthesis of this compound: A Strategic Approach

The synthesis of N-aryl heterocycles such as this compound can be approached through several established methodologies. The two most prominent and industrially scalable strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the C-N bond between the pyridine ring and the diazepane moiety. This leads to two key starting materials: a 4-halo-3-methylpyridine and 1,4-diazepane (or a suitably protected derivative).

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

While SNAr on an electron-deficient pyridine ring is a viable option, the Buchwald-Hartwig amination offers broader substrate scope and generally proceeds under milder conditions with higher yields.[3][4][5] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern C-N bond formation.[4]

Reaction Scheme:

Experimental Protocol:

Step 1: Palladium-Catalyzed Coupling

-

Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloro-3-methylpyridine (1.0 eq), 1-Boc-1,4-diazepane (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, for instance, Xantphos (0.04 eq).

-

Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of a base, such as sodium tert-butoxide (1.4 eq). The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the amine.[4]

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-(3-methylpyridin-4-yl)-1,4-diazepane.

Step 2: Boc Deprotection

-

Acidic Cleavage: Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature for 2-4 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product, this compound.

Caption: Experimental workflow for the synthesis of the target molecule.

Predicted Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the pyridine ring and the 1,4-diazepane system.

Reactivity of the Pyridine Ring

-

Basicity: The nitrogen atom of the pyridine ring is basic and can be readily protonated to form a pyridinium salt. This basicity will influence the overall pKa of the molecule.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the amino group at the 4-position is an activating group and will direct electrophiles to the positions ortho and para to it (positions 3 and 5). Given that the 3-position is already substituted with a methyl group, electrophilic attack is most likely to occur at the 5-position.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 6-positions.[6] However, the presence of the strongly electron-donating amino group at the 4-position will disfavor further nucleophilic substitution on the ring.

Reactivity of the 1,4-Diazepane Ring

-

Nucleophilicity and Basicity: The two nitrogen atoms of the diazepane ring are nucleophilic and basic. The secondary amine (N-4) is generally more nucleophilic and available for reactions compared to the tertiary amine (N-1) which is directly attached to the aromatic ring and experiences steric hindrance and electronic delocalization.

-

N-Acylation and N-Alkylation: The secondary amine can readily undergo acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones.[7] These reactions provide a facile route for further functionalization of the molecule.

Caption: Key reactive sites of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted data based on the analysis of similar structures.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and diazepane rings.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H-2 | ~8.1 | s | 1H |

| Pyridine H-5 | ~7.9 | d | 1H |

| Pyridine H-6 | ~6.7 | d | 1H |

| Diazepane CH₂ (adjacent to N-aryl) | ~3.4-3.6 | t | 4H |

| Diazepane CH₂ (adjacent to NH) | ~3.0-3.2 | t | 4H |

| Diazepane NH | ~1.5-2.5 | br s | 1H |

| Pyridine CH₃ | ~2.2 | s | 3H |

Note: Chemical shifts are relative to TMS and can vary depending on the solvent used.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-4 | ~155 |

| Pyridine C-2 | ~150 |

| Pyridine C-6 | ~148 |

| Pyridine C-3 | ~135 |

| Pyridine C-5 | ~108 |

| Diazepane CH₂ (adjacent to N-aryl) | ~50-55 |

| Diazepane CH₂ (adjacent to NH) | ~45-50 |

| Pyridine CH₃ | ~18 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300-3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium to strong |

| C=N, C=C Stretch (pyridine ring) | 1500-1600 | Medium to strong |

| C-N Stretch | 1250-1350 | Medium |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

-

[M]⁺: m/z = 191

-

[M+H]⁺ (for ESI-MS): m/z = 192

Fragmentation patterns would likely involve cleavage of the diazepane ring and loss of the methyl group.

Potential Applications and Future Directions

The structural motif of this compound positions it as a compound of interest in medicinal chemistry. The 1,4-diazepane core is a recognized privileged structure in drug design, with derivatives exhibiting a wide range of biological activities.[8] The pyridine ring is also a common feature in many approved drugs. The combination of these two pharmacophores could lead to novel compounds with potential applications as:

-

Central Nervous System (CNS) Agents: The structural similarity to known psychoactive compounds suggests potential for activity as anxiolytics, antipsychotics, or antidepressants.

-

Enzyme Inhibitors: The heterocyclic nitrogen atoms can act as key interaction points with the active sites of various enzymes.

-

Ligands for Metal Complexes: The nitrogen atoms can coordinate with metal ions, opening possibilities for applications in catalysis or as imaging agents.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this core structure. Modifications to the substitution pattern on the pyridine ring and functionalization of the secondary amine on the diazepane ring could lead to the discovery of compounds with potent and selective biological activities.

Conclusion

This compound is a heterocyclic compound with a promising chemical profile for further investigation. This guide has provided a comprehensive overview of its physicochemical properties, a robust synthetic strategy, an analysis of its predicted reactivity, and a detailed prediction of its spectroscopic characteristics. As a Senior Application Scientist, it is my assessment that this molecule represents a valuable starting point for the development of new chemical entities with potential therapeutic applications. The methodologies and data presented herein should serve as a solid foundation for researchers embarking on the exploration of this and related compounds.

References

- 1. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 8. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-(3-Methylpyridin-4-YL)-1,4-diazepane: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(3-Methylpyridin-4-YL)-1,4-diazepane (CAS Number: 915919-81-2), a heterocyclic compound of interest in medicinal chemistry. Given the limited specific literature on this molecule, this document synthesizes information from broader studies on 1,4-diazepane derivatives to offer insights into its synthesis, physicochemical properties, potential pharmacological applications, and analytical characterization.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its seven-membered heterocyclic structure provides a flexible yet constrained framework, ideal for interacting with a variety of biological targets. Derivatives of 1,4-diazepane have demonstrated a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2] The therapeutic importance of this class of compounds underscores the value of exploring novel derivatives such as this compound.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers for this compound is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.[3][4]

| Property | Value | Source |

| CAS Number | 915919-81-2 | [3] |

| Molecular Formula | C₁₁H₁₇N₃ | [3] |

| Molecular Weight | 191.27 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=C(N=CC=C1)N2CCCNCC2 | [4] |

| InChIKey | GGINBDYFBDUALM-UHFFFAOYSA-N | [3] |

Synthesis Strategies for this compound

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves the disconnection of the C-N bond between the pyridine ring and the diazepane moiety. This leads to two key starting materials: 4-halo-3-methylpyridine and 1,4-diazepane.

Caption: Retrosynthetic analysis of this compound.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.[5][6]

Reaction: Nucleophilic Aromatic Substitution

Materials:

-

4-Chloro-3-methylpyridine

-

1,4-Diazepane (or a mono-protected derivative such as 1-Boc-1,4-diazepane)

-

A suitable base (e.g., Potassium Carbonate, Triethylamine)

-

A high-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylpyridine (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add 1,4-diazepane (1.1 equivalents) and the base (2-3 equivalents) to the solution. If using a mono-protected diazepane, a subsequent deprotection step will be necessary.

-

Reaction: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: A generalized workflow for the synthesis of this compound.

Potential Pharmacological Significance and Applications

The pharmacological profile of this compound has not been specifically reported. However, based on the known activities of related 1,4-diazepane derivatives, several potential applications can be postulated.

-

Central Nervous System (CNS) Activity: Many 1,4-diazepine derivatives exhibit CNS activity, including anxiolytic, anticonvulsant, and antipsychotic effects.[1][2] The presence of the pyridine ring may modulate these properties.

-

Anticancer Activity: Certain substituted 1,4-diazepanes have shown promise as anticancer agents.[1]

-

Antimicrobial Properties: The 1,4-diazepane scaffold has been explored for the development of new antibacterial and antifungal drugs.[1]

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.[7][8]

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling constants for the methyl, pyridine, and diazepane protons and carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| HPLC/UPLC | Purity assessment and quantification. | A single major peak indicating a high degree of purity. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H, C=N, and C-N bonds. |

Conclusion and Future Directions

This compound is a molecule of interest within the broader class of pharmacologically significant 1,4-diazepanes. While specific data on this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from related structures.

Future research should focus on:

-

Developing and optimizing a specific synthesis protocol.

-

Thoroughly characterizing the compound using modern analytical techniques.

-

Screening for a wide range of biological activities to uncover its therapeutic potential.

-

Investigating its structure-activity relationships by synthesizing and testing related analogs.

This systematic approach will be crucial in determining the ultimate value of this compound in the field of drug discovery and development.

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H17N3 | CID 25631363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (915919-81-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. rroij.com [rroij.com]

Synthesis pathway for 1-(3-Methylpyridin-4-YL)-1,4-diazepane

An In-Depth Technical Guide to the Synthesis of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Executive Summary

The 1-(pyridin-4-yl)-1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. Its synthesis, however, presents challenges related to the selective formation of the C-N bond between the electron-deficient pyridine ring and the diazepane moiety, which possesses two nucleophilic nitrogen atoms. This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. We eschew classical, often harsh, nucleophilic aromatic substitution methods in favor of a modern, robust palladium-catalyzed Buchwald-Hartwig amination. This approach offers superior yields, milder reaction conditions, and greater functional group tolerance. The guide details a two-stage process: the selective mono-arylation of a protected 1,4-diazepane followed by a straightforward deprotection to yield the target compound. Each step is explained with mechanistic rationale, detailed experimental protocols, and optimization insights, providing researchers with a reliable and reproducible methodology.

Introduction: Significance and Synthetic Strategy

The diazepine motif is a cornerstone in the development of central nervous system (CNS) therapeutics.[1] When coupled with a pyridine ring, the resulting scaffold often exhibits potent and selective interactions with various receptors and enzymes. The target molecule, this compound, is a key intermediate for building more complex drug candidates. The primary synthetic challenge lies in controlling the reactivity of the two nitrogen atoms of the 1,4-diazepane ring to achieve mono-substitution at the desired position.

Directly coupling 1,4-diazepane with an activated pyridine often leads to a mixture of mono- and di-substituted products, as well as potential polymerization, resulting in low yields and difficult purification. To circumvent this, our strategy employs a protecting group to temporarily block one of the diazepane nitrogens. The core of the synthesis is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for constructing C(aryl)-N bonds.[2][3] This method has become an indispensable tool in pharmaceutical synthesis due to its reliability and broad scope.[4]

The overall synthetic pathway is outlined below:

Caption: Overall Synthetic Workflow.

Precursor Preparation: A Foundation of Selectivity

Reliable synthesis begins with high-quality starting materials. While 4-halo-3-methylpyridines are commercially available, this section also addresses the critical step of preparing the mono-protected diazepane.

Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate

To enforce mono-arylation, one of the secondary amines of 1,4-diazepane must be reversibly protected. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its facile removal under acidic conditions.

Protocol:

-

Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography (silica gel, typically with a gradient of methanol in DCM) to isolate the mono-Boc protected product from unprotected and di-Boc-protected species.

Causality Behind Choices:

-

Stoichiometry: Using a near-equimolar amount of Boc₂O favors the formation of the mono-protected product. A large excess would lead to the di-protected byproduct.

-

Solvent: DCM is an excellent choice as it is relatively non-polar and effectively solubilizes both the starting material and the product without interfering with the reaction.

-

Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and improve selectivity.

Core Synthesis via Buchwald-Hartwig Amination

This is the key C-N bond-forming step. The reaction couples the mono-protected diazepane with a 4-halo-3-methylpyridine using a palladium catalyst and a specialized phosphine ligand.

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Principle and Mechanistic Rationale

The catalytic cycle involves several key steps:[2][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 4-halo-3-methylpyridine to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (mono-Boc-diazepane) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group couple, eliminating from the palladium center to form the desired C-N bond and regenerating the Pd(0) catalyst.

Causality Behind Choices:

-

Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is crucial. The ligand stabilizes the palladium center, prevents catalyst decomposition, and facilitates the critical reductive elimination step.[2]

-

Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine without competing as a nucleophile.

-

Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used to prevent quenching of the base and interference with the catalytic cycle.

Detailed Experimental Protocol

Table 1: Reagent Quantities for Buchwald-Hartwig Coupling

| Reagent | Molar Eq. | Typical Amount (for 10 mmol scale) |

| 4-Bromo-3-methylpyridine | 1.0 | 1.72 g |

| tert-Butyl 1,4-diazepane-1-carboxylate | 1.1 - 1.2 | 2.20 g - 2.40 g |

| Pd₂(dba)₃ (Palladium precursor) | 0.01 - 0.02 | 92 mg - 183 mg |

| Xantphos (Ligand) | 0.02 - 0.04 | 116 mg - 232 mg |

| Sodium tert-butoxide (Base) | 1.4 - 1.5 | 1.35 g - 1.44 g |

| Anhydrous Toluene (Solvent) | - | 50 mL |

Procedure:

-

To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

-

Add the anhydrous toluene via cannula or syringe.

-

Add the 4-bromo-3-methylpyridine and tert-butyl 1,4-diazepane-1-carboxylate.

-

Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).

-

Upon completion, cool the reaction to room temperature and quench by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield tert-butyl 4-(3-methylpyridin-4-yl)-1,4-diazepane-1-carboxylate.

Final Deprotection: Unveiling the Target Molecule

The final step is the removal of the Boc protecting group to yield the free secondary amine of the target compound. This is reliably achieved under acidic conditions.

Protocol for Boc Deprotection

-

Dissolve the purified tert-butyl 4-(3-methylpyridin-4-yl)-1,4-diazepane-1-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid. Common choices include:

-

Trifluoroacetic acid (TFA, 5-10 eq).

-

A saturated solution of HCl in 1,4-dioxane or diethyl ether.

-

-

Stir the mixture at room temperature for 1-4 hours. Monitor by TLC/LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the ammonium salt and generate the free base.

-

Extract the product into an organic solvent (e.g., DCM, 3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification, if necessary, can be performed via chromatography or crystallization.

Table 2: Summary of Expected Results

| Step | Product | Typical Yield | Purity (Post-Purification) |

| Buchwald-Hartwig Coupling | tert-Butyl 4-(3-methylpyridin-4-yl)-1,4-diazepane-1-carboxylate | 75-90% | >98% (by HPLC) |

| Boc Deprotection | This compound | >95% | >98% (by HPLC) |

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

-

Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere.

-

Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

-

Acids: TFA and concentrated HCl solutions are highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

The synthetic pathway detailed in this guide, centered around a strategic Buchwald-Hartwig amination, represents a highly efficient and reliable method for the preparation of this compound. By employing a temporary protecting group, this approach overcomes the common selectivity issues associated with difunctional amines. The protocols provided are robust and scalable, offering researchers in drug discovery and development a clear and validated route to this important heterocyclic building block.

References

Spectroscopic Characterization of 1-(3-Methylpyridin-4-YL)-1,4-diazepane: A Technical Guide for Researchers

Introduction

1-(3-Methylpyridin-4-YL)-1,4-diazepane is a heterocyclic compound of interest in medicinal chemistry and drug development due to its unique structural combination of a substituted pyridine ring and a 1,4-diazepane moiety. The pyridine ring is a common feature in many biologically active molecules, while the 1,4-diazepane scaffold offers a flexible and versatile platform for creating diverse chemical libraries. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any research and development pipeline.

This in-depth technical guide provides a detailed overview of the essential spectroscopic techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide, written from the perspective of a Senior Application Scientist, delves into the rationale behind experimental choices, offers predictive insights into the expected spectral features, and provides robust, step-by-step protocols for data acquisition and interpretation.

Predicted Spectroscopic Data

A priori understanding of the expected spectroscopic data can significantly aid in the efficient and accurate analysis of experimental results. The following predictions are based on the known spectral characteristics of the constituent fragments: 3-methylpyridine and 1,4-diazepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the diazepane ring. The integration of these signals will correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| Pyridine-H2 | ~8.2 | s | ~150 |

| Pyridine-H5 | ~6.8 | d | ~125 |

| Pyridine-H6 | ~8.1 | d | ~148 |

| Pyridine-CH₃ | ~2.3 | s | ~18 |

| Diazepane-CH₂ (adjacent to N-aryl) | ~3.4 | t | ~55 |

| Diazepane-CH₂ (adjacent to NH) | ~3.0 | t | ~48 |

| Diazepane-CH₂ (C6) | ~2.0 | quintet | ~28 |

| Diazepane-NH | Broad, variable | s | - |

Note: Predicted chemical shifts are estimates and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Diazepane) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=N Stretch (Pyridine) | 1580 - 1620 | Strong |

| C=C Stretch (Pyridine) | 1450 - 1550 | Strong |

| C-N Stretch | 1200 - 1350 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound (C₁₀H₁₅N₃), the expected monoisotopic mass is approximately 177.1266 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) should be observed at m/z 177. Key fragmentation pathways would likely involve the cleavage of the diazepane ring and the loss of neutral fragments.

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for this compound.

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

The pulse angle should be set to 30-45 degrees to allow for a short relaxation delay.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

The spectral width should be set to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrument Parameters:

-

Set the spectral range to 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

MS Data Acquisition

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

-

Instrument Parameters:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the capillary voltage and cone voltage to achieve a stable spray and maximize the signal of the molecular ion.

-

Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Interpretation and Structural Confirmation

The interpretation of the acquired spectroscopic data is a process of piecing together the structural puzzle.

-

NMR: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra should be consistent with the proposed structure. 2D NMR techniques like COSY and HSQC can be employed to establish connectivity between protons and carbons, providing unambiguous structural confirmation.

-

IR: The presence of the key functional group absorptions predicted in Table 2 will provide strong evidence for the presence of the pyridine and diazepane moieties.

-

MS: The observation of the correct molecular ion peak in the mass spectrum confirms the elemental composition of the molecule. The fragmentation pattern can provide further structural information.

Visualizing the Workflow

A systematic approach is crucial for the successful spectroscopic characterization of a novel compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Predicted Mass Spectrometry Fragmentation

Caption: A simplified representation of a plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach, integrating NMR, IR, and MS data to provide a comprehensive and unambiguous structural assignment. By following the detailed protocols and interpretative guidance outlined in this technical guide, researchers, scientists, and drug development professionals can confidently and efficiently characterize this and similar novel chemical entities, ensuring the integrity and quality of their scientific endeavors. The synergy between predictive analysis and robust experimental methodology forms the cornerstone of modern chemical research, enabling the rapid advancement of new molecular discoveries.

A Technical Guide to Investigating the Potential Biological Activity of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, antipsychotic, anxiolytic, and anticonvulsant effects.[1][2][3][4] This technical guide provides a comprehensive framework for the investigation of the potential biological activity of a novel derivative, 1-(3-Methylpyridin-4-YL)-1,4-diazepane. While specific biological data for this compound is not yet prevalent in published literature, its structural motifs—a 1,4-diazepane ring and a 3-methylpyridine substituent—suggest a strong potential for activity within the central nervous system (CNS). This document outlines a logical, multi-stage research plan, from synthesis and initial in vitro screening to more complex cell-based assays and in vivo model validation. The protocols and workflows detailed herein are designed to provide researchers, scientists, and drug development professionals with a rigorous and efficient pathway to elucidate the therapeutic potential of this promising compound.

Introduction: The Rationale for Investigation

The therapeutic landscape for neuropsychiatric disorders remains an area of significant unmet medical need. The structural diversity of heterocyclic compounds makes them a rich source for novel drug candidates.[5][6][7] The 1,4-diazepane core, in particular, is a key pharmacophore in a number of clinically significant drugs. The introduction of a 3-methylpyridine moiety to this scaffold in this compound (Figure 1) presents an intriguing candidate for investigation, potentially modulating CNS targets with improved efficacy or a novel mechanism of action.

Figure 1. Chemical structure of this compound.

This guide will propose a systematic approach to characterize the biological activity of this compound, with a primary focus on its potential as a modulator of CNS function.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any novel compound. While several methods for the synthesis of 1,4-diazepane derivatives have been reported, a potential pathway for this compound is outlined below.[8][9]

Proposed Synthetic Pathway

A plausible synthetic route involves the nucleophilic substitution of a suitable pyridine derivative with 1,4-diazepane.

*dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

"Reagent1" [label="4-chloro-3-methylpyridine"]; "Reagent2" [label="1,4-diazepane"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Reagent1" -> "Product" [label="Nucleophilic Aromatic Substitution"]; "Reagent2" -> "Product"; } *dot Caption: Proposed synthesis of this compound.

Step-by-Step Synthetic Protocol

-

Reaction Setup: To a solution of 4-chloro-3-methylpyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 1,4-diazepane (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

In Vitro Assessment of Biological Activity

The initial phase of biological evaluation will involve a series of in vitro assays to identify potential molecular targets and cellular effects. This tiered approach allows for a broad screening followed by more focused mechanistic studies.

Tier 1: Broad-Spectrum Phenotypic Screening

Given the prevalence of CNS activity among 1,4-diazepane derivatives, a phenotypic screening approach using neuronal cell cultures is a logical starting point.[10] This allows for the observation of the compound's effects on complex biological systems without a preconceived target bias.

-

Objective: To assess the effects of the compound on neuronal morphology, viability, and synaptic protein expression.

-

Protocol:

-

Culture primary rodent cortical neurons or human iPSC-derived neurons on 96- or 384-well plates.

-

Treat the cultures with a concentration range of this compound (e.g., 0.1 nM to 100 µM) for 24-72 hours.

-

Fix and stain the cells with fluorescent markers for nuclei (e.g., DAPI), neurons (e.g., β-III tubulin), and synaptic proteins (e.g., synaptophysin, PSD-95).

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify neuronal viability, neurite outgrowth, and the number and intensity of synaptic puncta.

-

Tier 2: Target-Based Screening

Based on the structural alerts and the known pharmacology of related compounds, a focused screening against a panel of CNS-relevant G-protein coupled receptors (GPCRs), ion channels, and enzymes is warranted.

| Target Class | Specific Targets | Assay Type | Rationale |

| GPCRs | Dopamine (D1-D5), Serotonin (5-HT₁₋₇), Adrenergic (α₁, α₂, β), Muscarinic (M₁-M₅), Histamine (H₁-H₄) | Radioligand Binding Assay | Many antipsychotic and antidepressant drugs target these receptors. |

| Ion Channels | Voltage-gated sodium, potassium, and calcium channels; Ligand-gated ion channels (GABA-A, NMDA) | Electrophysiology (Patch-clamp) | Anticonvulsant and anxiolytic activities are often mediated through ion channel modulation. |

| Enzymes | Monoamine Oxidase (MAO-A, MAO-B), Catechol-O-Methyltransferase (COMT), Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Modulation of these enzymes affects neurotransmitter levels and is relevant to various neuropsychiatric disorders. |

| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Neurotransmitter Uptake Assay | Key targets for antidepressants and psychostimulants. |

-

Table 1: Proposed target panel for in vitro screening.

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of radioligand binding against the compound concentration.

In Vitro Blood-Brain Barrier Permeability

For a CNS-active compound, the ability to cross the blood-brain barrier (BBB) is critical.[11][12]

-

Assay: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

-

Principle: This assay uses a lipid-infused artificial membrane to predict passive, transcellular permeability across the BBB.

-

Expected Outcome: A high permeability value in this assay would suggest that the compound is likely to reach its CNS targets in vivo.

In Vivo Evaluation in Animal Models

Promising results from in vitro studies should be followed by in vivo evaluation in appropriate animal models of neuropsychiatric disorders.[13][14][15][16]

Preliminary In Vivo Studies

-

Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in rodents. This will inform dose selection for subsequent efficacy studies.

-

Maximum Tolerated Dose (MTD): Establish the safety profile and identify the highest dose that does not cause significant toxicity.

Efficacy Models for Neuropsychiatric Disorders

The choice of animal model will depend on the in vitro activity profile.

| Potential Indication | Animal Model | Key Behavioral Readouts |

| Anxiety | Elevated Plus Maze, Open Field Test | Time spent in open arms/center, locomotor activity |

| Depression | Forced Swim Test, Tail Suspension Test | Immobility time |

| Psychosis | Prepulse Inhibition of Startle, Amphetamine-induced Hyperlocomotion | Sensorimotor gating, locomotor activity |

| Cognitive Dysfunction | Morris Water Maze, Novel Object Recognition | Spatial learning and memory, recognition memory |

-

Table 2: Proposed in vivo models for efficacy testing.

*dot graph "In_Vivo_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Promising In Vitro Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PK" [label="Pharmacokinetic Studies"]; "MTD" [label="Maximum Tolerated Dose"]; "Efficacy" [label="Efficacy Studies in Relevant Animal Models"]; "End" [label="Lead Candidate for Further Development", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "PK"; "PK" -> "MTD"; "MTD" -> "Efficacy"; "Efficacy" -> "End"; } *dot Caption: Workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the biological activity of this compound. The proposed workflow, from synthesis and in vitro screening to in vivo validation, is designed to efficiently identify and characterize the therapeutic potential of this novel compound. The data generated from these studies will be crucial in determining the viability of this molecule as a lead candidate for further drug development efforts targeting neuropsychiatric disorders. Future work may also explore its potential in other therapeutic areas where 1,4-diazepane derivatives have shown promise, such as oncology and infectious diseases.[3]

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. mdpi.com [mdpi.com]

- 9. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neuroproof.com [neuroproof.com]

- 11. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Animal model for human brain development and neuropsychiatric disorders | Explore Technologies [techfinder.stanford.edu]

- 14. Visible Legacy | Home [visiblelegacy.com]

- 15. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

This guide provides a comprehensive, technically-grounded framework for the in silico characterization of 1-(3-Methylpyridin-4-YL)-1,4-diazepane. As drug discovery increasingly adopts a "predict-first" paradigm, a robust computational workflow is essential for rapidly assessing the therapeutic potential of novel chemical entities, mitigating late-stage failures, and guiding synthetic efforts.[1] This document eschews a rigid template, instead presenting a logical, multi-stage workflow that mirrors an authentic research and development process. We will proceed from foundational ligand characterization to dynamic interaction analysis and pharmacokinetic profiling, emphasizing the rationale behind each methodological choice and the importance of self-validating systems.

Introduction: The Compound and the Rationale

This compound is a small molecule featuring a 1,4-diazepane ring system, a scaffold known for a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2][3] The specific combination of this diazepane core with a 3-methylpyridine moiety presents a unique chemical entity whose therapeutic potential is largely unexplored. Its basic properties are cataloged in public databases such as PubChem (CID 25631363).[4]

In silico modeling provides a powerful, resource-efficient means to generate initial hypotheses about a compound's mechanism of action, binding affinity, and drug-likeness before committing to costly and time-consuming wet-lab synthesis and screening.[5][6] This guide outlines a validated workflow to build a comprehensive computational profile of this molecule.

Stage 1: Foundational Workflow for In Silico Analysis

The entire computational investigation follows a structured, funnel-like approach.[7] We begin with broad, rapid assessments and progressively move to more computationally intensive and accurate simulations for the most promising hypotheses. This ensures that computational resources are allocated efficiently.

Caption: High-level overview of the multi-phase in silico modeling workflow.

Stage 2: Ligand Preparation and Physicochemical Characterization

Expertise & Causality: Before any interaction modeling, we must establish an accurate and low-energy three-dimensional representation of the ligand. A flawed starting structure will propagate errors throughout all subsequent simulations. We employ Density Functional Theory (DFT) for geometry optimization as it provides a more accurate description of electron distribution compared to faster molecular mechanics methods, which is crucial for determining the correct conformation and partial charges.[8]

Protocol 1: Ligand Geometry Optimization

-

Obtain 2D Structure: Source the 2D structure of this compound from its SMILES string (CC1=C(C=CN=C1)N2CCCNCC2) or from a database like PubChem.[4][9]

-

Generate 3D Conformation: Use a computational chemistry tool (e.g., Avogadro, Maestro) to generate an initial 3D structure.

-

Quantum Mechanical Optimization: Perform a geometry optimization using a DFT method. A common and well-validated choice is the B3LYP functional with a 6-31G* basis set, performed in a quantum chemistry package like Gaussian or Jaguar.[8] This step yields the lowest energy conformer.

-

Charge Calculation: Calculate electrostatic potential (ESP) charges (e.g., RESP) based on the optimized geometry. These are generally more accurate for subsequent molecular mechanics simulations than empirically derived charges.

Data Presentation: Computed Physicochemical Properties

The following properties are critical for an initial assessment of drug-likeness, often evaluated against frameworks like Lipinski's Rule of Five.

| Property | Value | Source | Significance |

| Molecular Formula | C₁₁H₁₇N₃ | PubChem[4] | Basic chemical identity |

| Molecular Weight | 191.27 g/mol | PubChem[4] | Oral bioavailability (Lipinski's <500) |

| XLogP3 | 1.4 | PubChem[10] | Lipophilicity, influences absorption & permeability |

| Hydrogen Bond Donors | 1 | PubChem[4] | Membrane permeability (Lipinski's ≤5) |

| Hydrogen Bond Acceptors | 3 | PubChem[4] | Membrane permeability (Lipinski's ≤10) |

| Rotatable Bond Count | 2 | PubChem[10] | Conformational flexibility, oral bioavailability |

Stage 3: Target Hypothesis and Molecular Docking

Expertise & Causality: As this compound is a novel compound, a biological target is not explicitly known. Our strategy is to form a hypothesis based on the activities of structurally similar compounds. The 1,4-diazepane scaffold is present in ligands for sigma receptors and GABA-A receptors.[11][12][13] For this guide, we will proceed with the human GABA-A receptor as a hypothetical target, a well-established target for anxiolytics.[14]

Molecular docking predicts the preferred orientation (pose) of a ligand within a receptor's binding site and estimates the strength of the interaction via a scoring function.[15] This is a computationally efficient method to screen compounds and prioritize them for more rigorous analysis.[16]

Protocol 2: Molecular Docking Workflow

-

Receptor Preparation:

-

Download the crystal structure of the human GABA-A receptor from the Protein Data Bank (PDB). For this example, we'll use a structure that includes a bound benzodiazepine, such as diazepam, to clearly define the binding site.

-

Using a protein preparation wizard (e.g., in Schrödinger Maestro or UCSF Chimera), remove water molecules beyond 5 Å from the binding site, add hydrogen atoms, assign protonation states at a physiological pH of 7.4, and perform a restrained energy minimization to relieve any steric clashes. This ensures a chemically correct and relaxed receptor structure.

-

-

Binding Site Definition: Define the docking grid box around the co-crystallized ligand (e.g., diazepam) or key residues known to be critical for binding at the α1-γ2 subunit interface.[12] A grid size of 20x20x20 Å is typically sufficient to allow the ligand to rotate and translate freely within the site.

-

Ligand Docking:

-

Use a validated docking program such as AutoDock Vina, Glide, or GOLD.

-

Dock the optimized 3D structure of this compound into the defined grid. Generate at least 10-20 binding poses.

-

-

Validation (Trustworthiness): Before docking the novel compound, perform a re-docking experiment. Remove the co-crystallized ligand from the PDB structure and dock it back into the binding site. The docking protocol is considered validated if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[17]

-

Pose Analysis: Analyze the top-scoring poses of the novel compound. Scrutinize the interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with key residues in the binding pocket. The plausibility of these interactions, not just the docking score, is critical for selecting poses for the next stage.

Stage 4: Elucidating Dynamic Stability with Molecular Dynamics (MD)

Expertise & Causality: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. MD simulation is essential to validate the stability of the predicted docking pose and to understand how the ligand and receptor adapt to each other over time in a simulated physiological environment.[18] A ligand that appears promising in docking but is unstable in MD simulations is unlikely to be a viable candidate.

Protocol 3: All-Atom MD Simulation

-

System Setup:

-

Select the most promising ligand-receptor complex from the docking analysis.

-

Place the complex in the center of a periodic boundary box (e.g., a cubic or orthorhombic box) with a minimum distance of 10 Å from the box edge to any protein atom.

-

Solvate the system with an explicit water model, such as TIP3P.

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

-

-

Force Field Parameterization:

-

This is a critical step. A force field is a set of parameters used to calculate the potential energy of the system.[19] For the protein, use a standard biomolecular force field like AMBER or CHARMM.

-

For our novel ligand, this compound, parameters must be generated. Use a tool like the General AMBER Force Field (GAFF) or CGenFF.[19][20] These are specifically designed for drug-like small molecules. The quality of these parameters is paramount for simulation accuracy.[21]

-

-

Simulation Execution (using GROMACS, AMBER, or Desmond):

-

Minimization: Perform a series of energy minimization steps to remove steric clashes in the initial system.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then adjust the pressure to the target pressure (1 atm) while restraining the protein and ligand. This NVT (constant volume) followed by NPT (constant pressure) equilibration ensures the solvent is well-distributed around the solute.

-

Production Run: Run the simulation for a duration sufficient to observe the stability of the binding. A standard production run for pose stability assessment is typically 100-250 nanoseconds (ns).[11]

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand (typically < 3 Å relative to the protein binding site) indicates a stable binding pose.[11]

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions and see if ligand binding stabilizes specific loops or domains.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. Quantify their persistence throughout the simulation.

-

Caption: Decision workflow following MD simulation to validate a docking pose.

Stage 5: Predicting Drug-Likeness and Safety (ADMET)

Expertise & Causality: A compound with high potency at its target is useless if it cannot reach that target in the body or if it is toxic.[22] Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial in silico step to flag potential liabilities early.[23] We use a combination of established computational models and databases to build a comprehensive ADMET profile.[24]

Protocol 4: In Silico ADMET Profiling

-

Tool Selection: Utilize a comprehensive, freely available web server such as ADMETlab 2.0 or a commercial package. These tools aggregate multiple predictive models.

-

Input: Submit the SMILES string of this compound.

-

Analysis: Evaluate the predictions for key ADMET endpoints. It is critical to consider the applicability domain of the models used; predictions for molecules very different from the model's training set may be unreliable.[25]

Data Presentation: Predicted ADMET Profile

| Parameter | Category | Prediction | Interpretation & Significance |

| Human Intestinal Absorption | Absorption | High | Likely to be well-absorbed from the gut after oral administration. |

| Caco-2 Permeability | Absorption | Moderate-High | Indicates good potential to cross the intestinal epithelial barrier. |

| BBB Permeability | Distribution | Likely Positive | The compound may cross the blood-brain barrier, which is desirable for a CNS target like GABA-A. |

| CYP2D6 Inhibitor | Metabolism | Probable Inhibitor | Potential for drug-drug interactions; may require chemical modification to mitigate. |

| hERG Inhibition | Toxicity | Low Probability | Reduced risk of cardiotoxicity, a major reason for drug failure. |

| Ames Mutagenicity | Toxicity | Negative | Unlikely to be mutagenic, a critical early safety checkpoint. |

Conclusion and Forward Look

This guide has outlined a rigorous, multi-stage computational workflow to characterize the novel compound this compound. By integrating ligand preparation, hypothetical target docking, dynamic MD validation, and ADMET profiling, we can build a comprehensive in silico profile.

The hypothetical results presented here—a stable binding mode at the GABA-A receptor and a generally favorable ADMET profile with a potential CYP interaction flag—provide a strong, data-driven rationale for advancing this compound to chemical synthesis and in vitro biological validation. The true value of this in silico process lies in its ability to identify and prioritize promising molecules while simultaneously flagging potential liabilities, thereby focusing precious laboratory resources on compounds with the highest probability of success.

References

- 1. schrodinger.com [schrodinger.com]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H17N3 | CID 25631363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijasrm.com [ijasrm.com]

- 9. This compound (915919-81-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. 1-(3-Methylpyridin-2-yl)-1,4-diazepane | C11H17N3 | CID 16740663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wjpps.com [wjpps.com]

- 15. researchgate.net [researchgate.net]

- 16. What are computational methods for rational drug design? [synapse.patsnap.com]

- 17. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]

- 18. mdpi.com [mdpi.com]

- 19. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fiveable.me [fiveable.me]

- 24. d-nb.info [d-nb.info]

- 25. news-medical.net [news-medical.net]

A Technical Guide to Predicting the Mechanism of Action for 1-(3-Methylpyridin-4-YL)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of a compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rational basis for its therapeutic application and potential side effects.[1] This guide presents a comprehensive, multi-pronged strategy for predicting and validating the MoA of the novel chemical entity, 1-(3-Methylpyridin-4-YL)-1,4-diazepane. Integrating computational prediction with robust in vitro validation, this document serves as a technical workflow for characterizing novel compounds. While public domain literature on this compound is sparse, its structural motifs—a pyridine ring fused to a diazepane—suggest potential interactions with targets in the central nervous system (CNS).[2][3] Derivatives of 1,4-diazepane are known for a wide array of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[3][4] This guide outlines a systematic approach, beginning with in silico target prediction and culminating in detailed protocols for experimental validation, providing a self-validating system for MoA discovery.

Introduction: The Imperative of Mechanism of Action

Defining a drug's MoA is a critical hurdle in the journey from a chemical compound to a therapeutic agent. A well-defined MoA illuminates how a molecule produces its pharmacological effect at a cellular and molecular level, which is essential for optimizing efficacy, predicting off-target effects, and identifying patient populations most likely to respond.

The subject of this guide, this compound (PubChem CID: 25631363), is a small molecule featuring a pyridinyl group attached to a 1,4-diazepane scaffold.[5] The diazepine ring is a "privileged structure" in medicinal chemistry, famously represented by benzodiazepines, which act on GABA-A receptors. More broadly, pyridoazepines are recognized for their activity in the central nervous system.[2] Furthermore, various 1,4-diazepane derivatives have been investigated as inhibitors of amyloid-beta aggregation and as ligands for sigma receptors, highlighting the diverse therapeutic potential of this scaffold.[6][7] Given this background, a systematic investigation is warranted to predict and confirm its primary pharmacological targets and downstream signaling effects.

Phase 1: In Silico Prediction & Target Identification

The initial phase leverages computational methods to generate testable hypotheses about the compound's biological targets, minimizing the scope and cost of subsequent wet-lab experiments.[1][8] This approach harnesses structural data and large biological databases to predict interactions.[9]

Structural Similarity and Target Fishing

The principle of "chemical similarity" posits that structurally similar molecules often share biological targets.[8] This analysis forms the first step in our predictive workflow.

Methodology:

-

Scaffold Search: Utilize chemical databases (e.g., PubChem, ChEMBL, DrugBank) to identify approved drugs or clinical candidates that share the pyridinyl-diazepane core.

-

Target Association: Compile a list of validated biological targets for the identified structural analogs. Pyridoazepine and diazepine derivatives are frequently associated with G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes within the CNS.[2][3]

-

Reverse Docking: Employ reverse-docking algorithms (e.g., TarFisDock, idTarget) to screen the 3D structure of this compound against a comprehensive library of known protein binding sites.[8] This method can uncover potential targets beyond those suggested by simple similarity, including unexpected off-target interactions.[8]

Molecular Docking and Binding Pose Analysis

Once a prioritized list of potential targets is generated, molecular docking predicts the binding affinity and specific molecular interactions between the compound and each protein target.

Methodology:

-

Protein Preparation: Obtain high-resolution 3D crystal structures of the prioritized target proteins from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Preparation: Generate a low-energy 3D conformation of this compound.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligand into the active site of the target protein. The software calculates a binding score, which estimates the binding free energy.

-

Interaction Analysis: Visualize the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and specific amino acid residues. A strong, energetically favorable interaction with functionally important residues provides a robust hypothesis for direct target modulation.

Predicted Target Class: G-Protein Coupled Receptors (GPCRs)

Based on the prevalence of the diazepine scaffold in CNS-active drugs, GPCRs represent a high-probability target class.[10][11] GPCRs are the largest family of cell surface receptors and are the targets for approximately 40% of approved drugs.[10] Their involvement in neurotransmission makes them prime candidates for the action of novel psychoactive compounds.

Phase 2: In Vitro Target Validation Workflow

Computational predictions must be confirmed through rigorous experimental validation.[12][13] This phase uses a tiered approach, starting with direct binding assays and progressing to cell-based functional assays to confirm that target engagement translates into a biological response.[14][15]

Experimental Workflow Diagram

The overall strategy follows a logical progression from initial binding confirmation to functional cellular consequence.

References

- 1. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. This compound | C11H17N3 | CID 25631363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 7. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPCR Signaling Assays [promega.sg]

- 11. agilent.com [agilent.com]

- 12. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Target Identification & Validation [horizondiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 1-(3-Methylpyridin-4-YL)-1,4-diazepane

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-(3-Methylpyridin-4-YL)-1,4-diazepane, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy hinges on a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] The protocol begins with the cross-coupling of 4-chloro-3-methylpyridine with a mono-Boc-protected 1,4-diazepane, followed by acidic deprotection to yield the target compound. This guide details the reaction mechanism, provides step-by-step experimental procedures, outlines necessary safety precautions, and includes methods for characterization, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

1,4-Diazepane derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Their unique seven-membered ring conformation allows for diverse spatial presentation of substituents, making them valuable scaffolds for targeting various biological receptors. The specific compound, this compound, incorporates a substituted pyridine ring, a common feature in pharmaceuticals that can influence solubility, metabolic stability, and target binding.

Traditional methods for aryl C-N bond formation often require harsh conditions and have limited substrate scope.[1] The Buchwald-Hartwig amination reaction has emerged as a superior alternative, enabling the coupling of a wide array of amines and aryl halides under relatively mild conditions with high functional group tolerance.[1][4] This protocol leverages the efficiency of a palladium-phosphine catalyst system to construct the target molecule. To ensure selective mono-arylation, a commercially available diazepane with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group is used. This protecting group can be cleanly removed in the final step.

Reaction Mechanism: The Buchwald-Hartwig Amination Cycle

The core of this synthesis is the palladium-catalyzed cross-coupling reaction. The catalytic cycle, as illustrated below, involves the transformation of a Palladium(0) species through several key steps to form the desired C-N bond and regenerate the active catalyst.

The generally accepted mechanism proceeds as follows:

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-chloro-3-methylpyridine), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation : The amine (mono-Boc-1,4-diazepane) coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

-